molecular formula C18H17FN2O6S B11059792 4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine

4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine

Cat. No.: B11059792
M. Wt: 408.4 g/mol
InChI Key: DADYFZWZCIUFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine is a complex organic compound that features a fluorine atom, a benzoxazine ring, and a phenylalanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine typically involves multiple steps. The initial step often includes the preparation of the benzoxazine ring, followed by the introduction of the fluorine atom and the sulfonyl group. The final step involves coupling the benzoxazine derivative with phenylalanine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The fluorine atom and other substituents can be replaced with different groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s properties might be useful in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of protoporphyrinogen oxidase, an enzyme important in the synthesis of chlorophyll .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, benzoxazine ring, and sulfonyl group make it particularly interesting for various applications in research and industry.

Properties

Molecular Formula

C18H17FN2O6S

Molecular Weight

408.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-[(7-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]propanoic acid

InChI

InChI=1S/C18H17FN2O6S/c1-10-6-15-13(20-17(22)9-27-15)8-16(10)28(25,26)21-14(18(23)24)7-11-2-4-12(19)5-3-11/h2-6,8,14,21H,7,9H2,1H3,(H,20,22)(H,23,24)

InChI Key

DADYFZWZCIUFGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC(CC3=CC=C(C=C3)F)C(=O)O)NC(=O)CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.